
6-(1-methylpiperidin-4-yl)oxypyridin-2-amine
Overview
Description
6-(1-methylpiperidin-4-yl)oxypyridin-2-amine is a compound that features a piperidine ring attached to a pyridine ring via an oxygen atom.
Preparation Methods
The synthesis of 6-(1-methylpiperidin-4-yl)oxypyridin-2-amine typically involves the reaction of 6-chloropyridin-2-amine with 1-methyl-4-piperidinol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
6-(1-methylpiperidin-4-yl)oxypyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Scientific Research Applications
6-(1-methylpiperidin-4-yl)oxypyridin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(1-methylpiperidin-4-yl)oxypyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
6-(1-methylpiperidin-4-yl)oxypyridin-2-amine can be compared with other similar compounds, such as:
Piperidine derivatives: These compounds share the piperidine ring structure and are known for their diverse pharmacological activities.
Pyridine derivatives: Compounds with a pyridine ring are widely used in medicinal chemistry and organic synthesis.
N-oxides: These compounds are oxidation products of amines and have unique chemical and biological properties.
Properties
Molecular Formula |
C11H17N3O |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
6-(1-methylpiperidin-4-yl)oxypyridin-2-amine |
InChI |
InChI=1S/C11H17N3O/c1-14-7-5-9(6-8-14)15-11-4-2-3-10(12)13-11/h2-4,9H,5-8H2,1H3,(H2,12,13) |
InChI Key |
QCULKMNDWBJZTQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)OC2=CC=CC(=N2)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
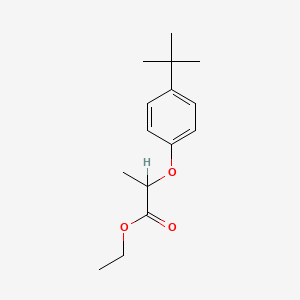
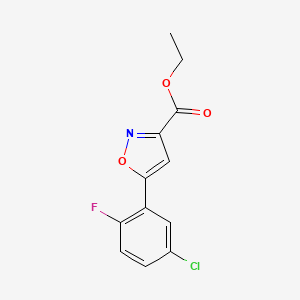
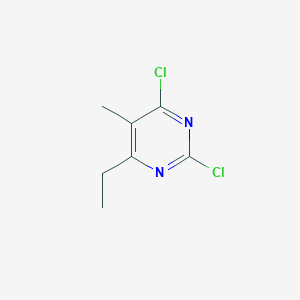
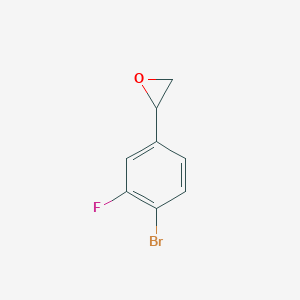

![2-{[(1,3,4-Thiadiazol-2-yl)methyl]sulfanyl}ethan-1-amine](/img/structure/B8697350.png)

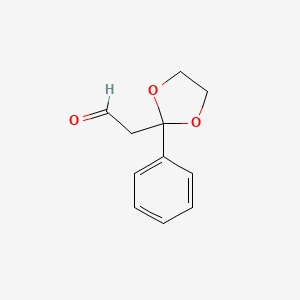
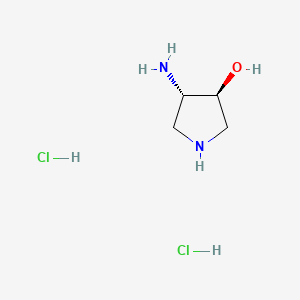
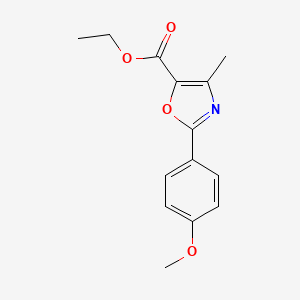
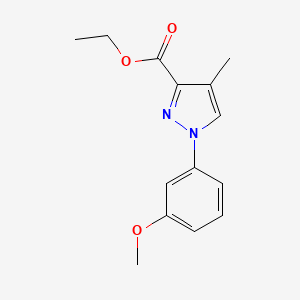
![N-(2H-1,3-benzodioxol-5-yl)-2-[4-(pyridin-2-yl)piperazin-1-yl]propanamide](/img/structure/B8697398.png)
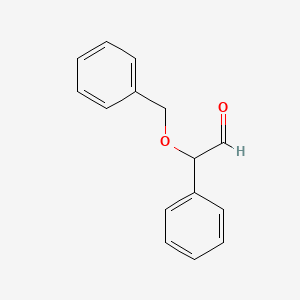
![1-[2-(2-Diethoxyphosphorylethoxy)ethoxy]-2-methoxy-ethane](/img/structure/B8697419.png)
